N-[2-(4-sulfamoylphenyl)ethyl]naphthalene-2-sulfonamide
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Overview
Description
N-[2-(4-sulfamoylphenyl)ethyl]naphthalene-2-sulfonamide is a chemical compound with a complex structure that includes both naphthalene and sulfonamide groups
Mechanism of Action
Target of Action
The primary targets of N-[2-(4-sulfamoylphenyl)ethyl]naphthalene-2-sulfonamide, also known as N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-naphthalenesulfonamide, are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to a decrease in the rate of conversion of carbon dioxide and water to bicarbonate and protons .
Biochemical Pathways
The inhibition of Carbonic Anhydrase 1 and 2 affects the carbon dioxide transport pathway . This pathway is responsible for the transport of carbon dioxide from tissues to the lungs for exhalation . The inhibition of these enzymes disrupts this pathway, leading to an accumulation of carbon dioxide in the tissues .
Result of Action
The molecular and cellular effects of the action of this compound are primarily due to the inhibition of Carbonic Anhydrase 1 and 2 . This leads to a disruption in the pH balance within the body and an accumulation of carbon dioxide in the tissues .
Biochemical Analysis
Biochemical Properties
Sulfonamides, a group to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions suggest that N-[2-(4-sulfamoylphenyl)ethyl]naphthalene-2-sulfonamide may interact with similar enzymes and proteins.
Cellular Effects
Sulfonamides are known to have significant effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the known actions of sulfonamides, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene sulfonamide coreThe final step involves the coupling of the sulfonamide with the 4-sulfamoylphenyl ethyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-sulfamoylphenyl)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[2-(4-sulfamoylphenyl)ethyl]naphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-sulfamoylphenyl)ethyl]naphthalene-1-sulfonamide
- N-[2-(4-sulfamoylphenyl)ethyl]naphthalene-3-sulfonamide
Uniqueness
N-[2-(4-sulfamoylphenyl)ethyl]naphthalene-2-sulfonamide is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. The position of the sulfonamide group on the naphthalene ring can significantly affect its chemical and biological properties .
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c19-25(21,22)17-8-5-14(6-9-17)11-12-20-26(23,24)18-10-7-15-3-1-2-4-16(15)13-18/h1-10,13,20H,11-12H2,(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHQMMZNEWWEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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